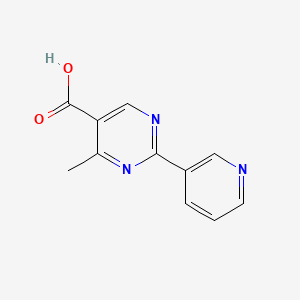
4-Methyl-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid
Description
4-Methyl-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine moiety and a carboxylic acid group
Propriétés
IUPAC Name |
4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-7-9(11(15)16)6-13-10(14-7)8-3-2-4-12-5-8/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBPSVFSYUOCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis
Activité Biologique
4-Methyl-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrimidines that exhibit significant therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
The molecular formula for this compound is C₉H₈N₂O₂. The structural features that contribute to its biological activity include the pyridine and pyrimidine rings, which are known for their ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Receptor Modulation : It interacts with various receptors that regulate cell proliferation and apoptosis, making it a candidate for anticancer therapies.
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, targeting both bacterial and fungal pathogens.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity against various strains of bacteria and fungi. In vitro studies have shown effective inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Candida albicans.
Anti-inflammatory Activity
In animal models, this compound has exhibited potent anti-inflammatory effects. For instance, in carrageenan-induced paw edema models, doses of 50 mg/kg resulted in a reduction of inflammation by approximately 60% compared to control groups. Histopathological examinations showed minimal damage to tissues, indicating a favorable safety profile.
Anticancer Properties
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 have revealed that the compound induces significant cytotoxicity. The IC₅₀ values were reported at approximately 15 µM for MCF-7 cells and 20 µM for MDA-MB-231 cells, demonstrating better efficacy than standard chemotherapeutic agents like doxorubicin.
Case Studies
- Study on Anticancer Effects : A recent study published in Biomedicine highlighted the effectiveness of this compound as an anticancer agent. The study found that treatment with this compound resulted in increased levels of caspase 9, indicating activation of apoptotic pathways in cancer cells .
- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory properties through the inhibition of COX enzymes. The results demonstrated that the compound selectively inhibited COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


